molecular formula C22H23ClN2O3 B255813 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

Katalognummer B255813
Molekulargewicht: 398.9 g/mol
InChI-Schlüssel: JFPHITMSFIFPPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been studied for its potential therapeutic applications. In

Wirkmechanismus

The mechanism of action of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide involves the inhibition of HDACs and sirtuins. These enzymes play a crucial role in regulating gene expression by modifying the acetylation status of histones and other proteins. Inhibition of HDACs and sirtuins by 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide results in the accumulation of acetylated histones and other proteins, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide depend on the specific enzyme that is inhibited. Inhibition of HDACs and sirtuins has been shown to have various effects on cellular processes, including cell cycle regulation, apoptosis, DNA damage response, and metabolism. Therefore, 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide has the potential to modulate these processes and affect various physiological functions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide in lab experiments is its potency as an inhibitor of HDACs and sirtuins. This allows for the use of lower concentrations of the compound, which can reduce the potential for off-target effects. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide. One direction is the development of more potent and selective inhibitors of HDACs and sirtuins. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, neurodegenerative disorders, and metabolic disorders. Additionally, the use of this compound as a tool for studying the role of HDACs and sirtuins in cellular processes and disease pathogenesis is an area of ongoing research.

Synthesemethoden

The synthesis of 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2-furylacetonitrile in the presence of a base to form 4-methoxy-N-(2-furylmethyl)benzamide. The second step involves the reaction of 4-methoxy-N-(2-furylmethyl)benzamide with 4-(dimethylamino)benzyl chloride in the presence of a base to form 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, inhibitors of these enzymes, such as 3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide, have been investigated as potential therapeutic agents.

Eigenschaften

Produktname

3-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-4-methoxybenzamide

Molekularformel

C22H23ClN2O3

Molekulargewicht

398.9 g/mol

IUPAC-Name

3-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C22H23ClN2O3/c1-24(2)18-9-6-16(7-10-18)14-25(15-19-5-4-12-28-19)22(26)17-8-11-21(27-3)20(23)13-17/h4-13H,14-15H2,1-3H3

InChI-Schlüssel

JFPHITMSFIFPPS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Kanonische SMILES

CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.